![molecular formula C17H21NO B3337624 (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol CAS No. 71653-81-1](/img/structure/B3337624.png)
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the first asymmetric synthesis of enantiomerically pure (1R,2S)-(-)-(1,2-epoxypropyl)phosphonic acid (fosfomycin) was reported in the Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The specific molecular structure of “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. The specific physical and chemical properties of “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not provided in the search results .Scientific Research Applications
Optical Resolution by Ligand-Exchange Chromatography
Yuki et al. (1987) developed novel chiral stationary phases from derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, which effectively resolved amino acids and their derivatives via ligand-exchange high-performance liquid chromatography (Yuki, Saigo, Kimoto, Tachibana, & Hasegawa, 1987).
NMR Analysis of Chiral Carboxylic Acids
Fulwood and Parker (1994) identified (1R,2R)-1,2-diphenylethane-1,2-diamine as an effective chiral solvating agent in the NMR analysis of chiral carboxylic acids, highlighting its utility in determining enantiomeric purity (Fulwood & Parker, 1994).
Electrophilic Amination of Chiral Oxazaphospholanes
Pagliarin et al. (1996) designed (1R,2S)-1,3-diphenyl-2-(N-isopropylamino)-1-propanol as a chiral auxiliary for the electrophilic amination of 1,3,2-oxazaphospholanes, demonstrating its efficacy in predicting and achieving diastereoselectivity (Pagliarin, Papeo, Sello, Sisti, & Paleari, 1996).
Synthesis and Characterization of Chiral Ligands
Xiao (2007) synthesized novel chiral tetradentate bisferrocenyl ligands using chiral 1,2-diphenylethane-diamine derivatives, contributing to the development of asymmetric synthesis and organometallic chemistry (Xiao, 2007).
Resolution of Amino Acids Enantiomers
Yuki et al. (1986) prepared chemically bonded chiral stationary phases derived from (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol, effectively separating amino acids enantiomers through ligand exchange chromatography (Yuki, Saigo, Tachibana, & Hasegawa, 1986).
Preparation of Enantiomerically Pure Diamines
Braddock et al. (2006) reported a preparation method for (1S,2S)- and (1R,2R)-1,2-diamino-1,2-diphenylethanes, providing a scalable approach for producing these enantiomerically pure compounds (Braddock, Redmond, Hermitage, & White, 2006).
Catalytic Asymmetric Hydroformylation
Hayashi et al. (1979) utilized chiral bidentate phosphorus ligands, including (1R,2R)-1,2-bis(phosphinomethyl) cyclobutanes derived from 1,2-diphenylethane, for rhodium-catalyzed asymmetric hydroformylation, demonstrating their importance in catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-1,2-diphenyl-2-(propan-2-ylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABSMRKFLZNPK-DLBZAZTESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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